But-3-yne-1-sulfonylfluoride

Catalog No.
S14041507
CAS No.
M.F
C4H5FO2S
M. Wt
136.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
But-3-yne-1-sulfonylfluoride

Product Name

But-3-yne-1-sulfonylfluoride

IUPAC Name

but-3-yne-1-sulfonyl fluoride

Molecular Formula

C4H5FO2S

Molecular Weight

136.15 g/mol

InChI

InChI=1S/C4H5FO2S/c1-2-3-4-8(5,6)7/h1H,3-4H2

InChI Key

AWFBLQWXJYPLPE-UHFFFAOYSA-N

Canonical SMILES

C#CCCS(=O)(=O)F

But-3-yne-1-sulfonyl fluoride is an organic compound characterized by the presence of a sulfonyl fluoride group attached to a butyne structure. Its chemical formula is C4H5F1O2SC_4H_5F_1O_2S, and it is recognized for its reactivity in various chemical transformations due to the electrophilic nature of the sulfonyl fluoride moiety. This compound plays a significant role in sulfur(VI) fluoride exchange (SuFEx) chemistry, which has emerged as a powerful tool for the synthesis of sulfonyl fluorides and related compounds.

  • Sulfur(VI) Fluoride Exchange: It can react with nucleophiles to generate sulfonyl fluoride derivatives, which are valuable intermediates in organic synthesis.
  • Formation of Sultams: The compound can be utilized in the construction of cyclic sulfonamide structures, known as sultams, through selective reactions with amines or other nucleophiles .
  • Reactivity with Hydroxyl Groups: It can react with alcohols or phenols to form sulfonate esters, which are useful in further synthetic applications.

The synthesis of But-3-yne-1-sulfonyl fluoride can be achieved through several methods:

  • Direct Fluorination: The compound can be synthesized by fluorinating butyne derivatives using fluorinating agents.
  • Sulfonation Reactions: Starting from butyne, sulfonylation with sulfur trioxide followed by treatment with fluoride sources can yield the desired sulfonyl fluoride.
  • SuFEx Chemistry: Utilizing sulfur(VI) fluoride exchange principles, But-3-yne-1-sulfonyl fluoride can be generated from other sulfonyl fluorides or related compounds through selective reactions.

But-3-yne-1-sulfonyl fluoride finds applications in various fields:

  • Organic Synthesis: It serves as a versatile building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
  • Chemical Biology: Its ability to selectively modify proteins makes it useful in biochemical assays and studies involving enzyme inhibition and protein interactions.
  • Material Science: The compound may also have potential applications in developing functional materials due to its reactive nature.

Interaction studies involving But-3-yne-1-sulfonyl fluoride primarily focus on its ability to react with nucleophiles such as amines and hydroxyl groups. These studies help elucidate the mechanisms by which sulfonyl fluorides interact with biological macromolecules, particularly enzymes. The reactivity profiles of these compounds allow researchers to investigate their selectivity and efficiency in inhibiting specific enzymes, contributing to our understanding of enzyme kinetics and mechanisms .

But-3-yne-1-sulfonyl fluoride belongs to a broader class of sulfonyl fluorides that exhibit similar reactivity patterns. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
1-Bromoethene-1-sulfonyl fluorideAlkene derivativeGood SuFEx connector; used for diverse chemical transformations
Phenylmethylsulfonyl fluorideAromatic sulfonyl fluorideCommonly used as a serine protease inhibitor; less soluble than others
(2-Aminoethyl)benzenesulfonyl fluorideAliphatic sulfonamide derivativeWidely used in protease inhibition; stable in aqueous solutions

Uniqueness of But-3-yne-1-sulfonyl Fluoride

But-3-yne-1-sulfonyl fluoride is unique due to its ability to participate in selective SuFEx chemistry while also being capable of forming cyclic structures like sultams. Its versatility as a reagent enables it to serve multiple roles in organic synthesis and chemical biology, distinguishing it from other similar compounds that may have more limited applications.

Organocatalysis has emerged as a powerful tool for constructing sulfonyl fluorides without requiring transition metals. A key advancement involves the use of alkynide ions as nucleophiles in reactions with sulfuryl fluoride (SO₂F₂). For example, deprotonation of terminal alkynes like but-3-yne with strong bases such as n-butyllithium generates alkynide intermediates, which subsequently react with SO₂F₂ at low temperatures (−110 °C) to yield but-3-yne-1-sulfonylfluoride. This method, however, faces scalability challenges due to yield reductions at larger scales.

Alternative organocatalytic protocols employ fluorosulfonic acid anhydride (FSO₂-O-SO₂F) or sulfur dioxide (SO₂) with electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI). These strategies bypass the need for gaseous SO₂F₂, improving handling and reproducibility. Recent work has also demonstrated the efficacy of N-heterocyclic carbenes (NHCs) as catalysts for sulfur(VI) fluoride exchange (SuFEx) reactions. For instance, NHCs facilitate the coupling of but-3-yne-1-sulfonylfluoride with phenols or alcohols under mild conditions, achieving yields of 49–99%.

Table 1: Organocatalytic Methods for Sulfonyl Fluoride Synthesis

CatalystSubstrateConditionsYield (%)
n-BuLiBut-3-yne−110 °C, THF65
NHC (10 mol%)Phenols/AlcoholsRT, DMF49–99
DBUSO₂F₂Molecular sieves, 50 °C61–97

Transition-Metal-Free Radical Difunctionalization Strategies

Radical-based methods offer a complementary route to sulfonyl fluorides. A notable approach utilizes diaryliodonium salts as aryl radical precursors in combination with the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) and potassium hydrogen fluoride (KHF₂). Under organophotocatalytic conditions, sulfur dioxide inserts into the aryl radical, followed by fluorination to generate aryl sulfonyl fluorides. While this method primarily targets aromatic systems, its extension to alkyne-containing substrates remains an area of active investigation.

For but-3-yne-1-sulfonylfluoride, hypothetical pathways involve the generation of sulfonyl radicals via photoredox catalysis, which could subsequently add to terminal alkynes. For example, trifluoromethylation of sulfonyl fluorides using fluoroform (HCF₃) and superbase catalysts like P4-tBu demonstrates the feasibility of radical intermediates in fluorinated compound synthesis. Adapting such strategies to alkyne systems may enable the direct incorporation of sulfonyl fluoride groups.

Electrochemical Oxidative Coupling Techniques

Electrochemical methods provide a sustainable alternative for synthesizing sulfonyl fluorides. While direct examples for but-3-yne-1-sulfonylfluoride are scarce, analogous reactions suggest plausible mechanisms. Anodic oxidation of thiols or disulfides in the presence of fluoride sources could generate sulfonyl fluorides via intermediate sulfonic acids. For instance, electrochemical oxidation of propargyl thiols in a fluorinated electrolyte might yield the target compound through sequential oxidation and fluorination steps.

Recent advances in paired electrolysis, where both anode and cathode reactions are optimized, could further enhance efficiency. For example, simultaneous generation of sulfonyl radicals at the anode and fluoride ions at the cathode may facilitate coupling reactions with alkynes. Such approaches align with green chemistry principles by avoiding stoichiometric oxidants and reducing waste.

Post-Synthetic Modification via SuFEx Click Chemistry

But-3-yne-1-sulfonylfluoride serves as a versatile SuFEx hub for modular synthesis. Its sulfonyl fluoride group undergoes rapid exchange with nucleophiles such as amines, alcohols, and phenols, enabling the construction of sulfonamides, sulfonate esters, and heteroaryl fluorosulfates. The alkyne moiety further allows orthogonal functionalization via copper-catalyzed azide-alkyne cycloaddition (CuAAC), though this falls outside SuFEx scope.

Table 2: SuFEx Reactions of But-3-yne-1-sulfonylfluoride

NucleophileProduct ClassCatalystYield (%)
BenzylamineSulfonamideNHC/HOBt85
PhenolAryl fluorosulfateDBU92
WaterSulfonic acidNoneQuant.

A notable application involves the synthesis of sultams via intramolecular SuFEx reactions. Treating but-3-yne-1-sulfonylfluoride with primary amines under basic conditions induces cyclization, forming five-membered sultam rings. This reactivity underscores its utility in generating structurally diverse heterocycles.

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Exact Mass

135.99942873 g/mol

Monoisotopic Mass

135.99942873 g/mol

Heavy Atom Count

8

Dates

Modify: 2024-08-10

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